Methyl 2-hydroxy-2-(4-(methoxymethyl)phenyl)acetate

Description

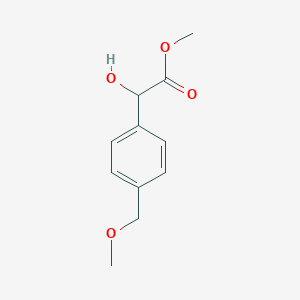

Methyl 2-hydroxy-2-(4-(methoxymethyl)phenyl)acetate (CAS: 17833-56-6) is an organic compound with the molecular formula C₁₁H₁₂O₄ and a molecular weight of 208.21 g/mol . Structurally, it features a phenyl ring substituted with a methoxymethyl group at the para position and an α-hydroxyacetate ester moiety.

Properties

Molecular Formula |

C11H14O4 |

|---|---|

Molecular Weight |

210.23 g/mol |

IUPAC Name |

methyl 2-hydroxy-2-[4-(methoxymethyl)phenyl]acetate |

InChI |

InChI=1S/C11H14O4/c1-14-7-8-3-5-9(6-4-8)10(12)11(13)15-2/h3-6,10,12H,7H2,1-2H3 |

InChI Key |

DSVYEJNGWGKYCT-UHFFFAOYSA-N |

Canonical SMILES |

COCC1=CC=C(C=C1)C(C(=O)OC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-hydroxy-2-(4-(methoxymethyl)phenyl)acetate can be synthesized through several methods. One common approach involves the esterification of 2-hydroxy-2-(4-(methoxymethyl)phenyl)acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining product purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-2-(4-(methoxymethyl)phenyl)acetate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of 2-oxo-2-(4-(methoxymethyl)phenyl)acetic acid.

Reduction: Formation of 2-hydroxy-2-(4-(methoxymethyl)phenyl)ethanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

Methyl 2-hydroxy-2-(4-(methoxymethyl)phenyl)acetate has several potential applications as an intermediate in organic synthesis. Interaction studies of this compound primarily focus on its enzymatic hydrolysis and potential interactions with various molecular targets. The hydrolysis of esters like this compound by esterases can lead to significant biological effects, including changes in metabolic pathways. Further research is needed to fully elucidate its interaction profile with specific enzymes and biological systems.

Several compounds share structural similarities with this compound. this compound stands out due to its specific arrangement of functional groups, particularly the methoxymethyl substituent, which may enhance its reactivity and biological activity compared to other similar compounds. This unique structure could lead to distinct properties and applications in medicinal chemistry and materials science.

Organic Synthesis

The synthesis of this compound typically involves several steps.

Medicinal Chemistry

Mechanism of Action

The mechanism of action of methyl 2-hydroxy-2-(4-(methoxymethyl)phenyl)acetate involves its interaction with specific molecular targets. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The methoxymethyl group may also play a role in modulating the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Methyl 2-(4-hydroxyphenyl)acetate (CAS: N/A)

Methyl 2-[4-(2-methoxyethoxy)methoxyphenyl]acetate (CAS: 583031-93-0)

Methyl (2S)-2-hydroxy-2-[3-(trifluoromethyl)phenyl]acetate (CAS: 1821776-64-0)

- Molecular Formula : C₁₀H₉F₃O₃

- Molecular Weight : 234.17 g/mol

- Key Features : Incorporates a trifluoromethyl group, enhancing lipophilicity and metabolic stability.

- Applications : Investigated as a building block for pharmaceuticals due to its chiral center and fluorine substituent .

Physicochemical Properties Comparison

Neuroprotective Activity

This compound shares structural motifs with methyl 2-[2,4-dihydroxy-3-(4-hydroxybenzoyl)-6-methoxyphenyl]acetate (a novel compound from Anemarrhena asphodeloides), which demonstrated neuroprotective effects in SH-SY5Y cells .

Antimicrobial and Enzyme Inhibition

- Methyl 2-(4-hydroxyphenyl)acetate : Weak activity against Staphylococcus aureus .

- Coniochaetone B (a related chromenone derivative): Strong acetylcholinesterase inhibition (IC₅₀ < 10 µM) .

- Butyrolactone I analogues : Potent PTP1B inhibitors (IC₅₀ values < 5 µM), relevant for diabetes treatment .

Research Findings and Trends

Electron-withdrawing groups (e.g., trifluoromethyl in ) increase metabolic stability but may reduce solubility.

Synthetic Challenges :

Biological Activity

Methyl 2-hydroxy-2-(4-(methoxymethyl)phenyl)acetate, with the chemical formula C11H14O4 and CAS number 889956-61-0, is an organic compound classified as an ester. Its structure includes a hydroxyl group, a methoxymethyl group, and a phenyl ring attached to an acetate moiety. This unique configuration contributes to its potential biological activities and applications in medicinal chemistry and synthetic organic chemistry.

The biological activity of this compound is primarily attributed to its interactions with various enzymes and biological pathways. The compound undergoes enzymatic hydrolysis by esterases, which can lead to significant biological effects, including modulation of metabolic pathways. This hydrolysis can influence the bioavailability and efficacy of the compound in various biological systems.

Enzymatic Interactions

Enzymatic Hydrolysis : The hydrolysis of this ester by esterases can release active metabolites that may exhibit distinct pharmacological properties. Such interactions are crucial for understanding the compound's therapeutic potential.

Potential Targets : Research indicates that the compound may interact with specific molecular targets, including receptors or enzymes involved in signaling pathways. This interaction profile requires further investigation to elucidate its full biological implications.

Research Findings

Recent studies have explored the biological effects of this compound in various contexts:

- Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases.

- Anticancer Potential : There is emerging evidence indicating that compounds with similar structures possess anticancer activity. For instance, related phenolic compounds have shown efficacy against various cancer cell lines, suggesting a potential avenue for further exploration regarding this compound's role in cancer therapeutics .

- Neuroprotective Effects : Some derivatives of phenolic compounds have been studied for their neuroprotective properties, particularly in models of neurodegenerative diseases. The specific mechanisms through which this compound may confer neuroprotection remain to be fully characterized.

Case Studies

Comparative Analysis

| Property | This compound | Similar Compounds |

|---|---|---|

| Molecular Formula | C11H14O4 | Varies |

| Biological Activity | Potential antioxidant and anticancer properties | Varies |

| Mechanism | Enzymatic hydrolysis influencing metabolic pathways | Varies |

| Applications | Medicinal chemistry, synthetic organic chemistry | Varies |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-hydroxy-2-(4-(methoxymethyl)phenyl)acetate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves esterification of the corresponding hydroxy acid or nucleophilic substitution of a precursor with a methoxymethyl group. Key steps include:

- Catalyst Selection : Acid catalysts (e.g., H₂SO₄) for esterification or base catalysts (e.g., K₂CO₃) for alkylation .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution, while reflux in ethanol improves esterification efficiency .

- Purity Control : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and functional group integrity?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : ¹H NMR to verify methoxymethyl (-OCH₂OCH₃) and ester (-COOCH₃) protons; ¹³C NMR to confirm carbonyl (C=O) and quaternary carbon positions .

- Mass Spectrometry (HRMS) : Exact mass analysis to distinguish between structural isomers .

- IR Spectroscopy : Peaks at ~1740 cm⁻¹ (ester C=O) and ~3400 cm⁻¹ (hydroxy O-H) .

Q. What are the critical parameters for maintaining stability during storage and handling?

- Methodological Answer :

- Storage : Under inert atmosphere (N₂/Ar) at 4°C to prevent hydrolysis of the ester or methoxymethyl groups .

- Light Sensitivity : Store in amber vials to avoid photodegradation of the aromatic ring .

Advanced Research Questions

Q. How do electronic effects of the methoxymethyl substituent influence the compound’s reactivity in nucleophilic acyl substitution reactions?

- Methodological Answer :

- The methoxymethyl group (-OCH₂OCH₃) is electron-donating, which reduces electrophilicity of the adjacent carbonyl carbon. This can be countered by:

- Activating Agents : Use of Lewis acids (e.g., BF₃·Et₂O) to polarize the carbonyl group .

- Kinetic Studies : Monitor reaction rates via HPLC to compare with analogs lacking the methoxymethyl group .

Q. What strategies can resolve contradictory data in biological activity assays (e.g., conflicting IC₅₀ values across studies)?

- Methodological Answer :

- Assay Replication : Standardize cell lines (e.g., HepG2 vs. HEK293) and control for solvent effects (DMSO tolerance <0.1%) .

- Metabolite Screening : Use LC-MS to identify degradation products that may interfere with activity measurements .

- Structural Analog Testing : Compare activity of derivatives (e.g., chloro- or nitro-substituted analogs) to isolate substituent-specific effects .

Q. How can computational modeling predict interaction mechanisms between this compound and enzymatic targets (e.g., cyclooxygenase-2)?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina with crystal structures (PDB: 5IKT) to map hydrogen bonding between the hydroxy group and catalytic residues .

- MD Simulations : Analyze stability of the ligand-enzyme complex over 100 ns trajectories (AMBER force field) to validate binding modes .

Q. What experimental designs are recommended to study the compound’s metabolic stability in vitro?

- Methodological Answer :

- Liver Microsome Assays : Incubate with human liver microsomes (HLMs) and NADPH, sampling at 0, 15, 30, 60 min for LC-MS quantification .

- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: BFC) to assess isoform-specific interactions .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility values across solvents (e.g., DMSO vs. ethanol)?

- Methodological Answer :

- Solvent Pre-Saturation : Pre-saturate solvents with N₂ to exclude oxygen-induced degradation .

- Dynamic Light Scattering (DLS) : Detect aggregation at high concentrations (>10 mM) that may skew solubility measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.